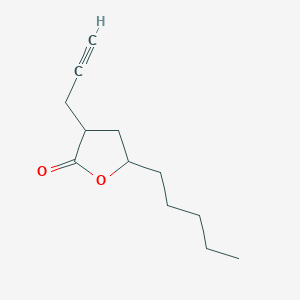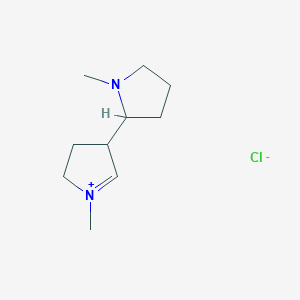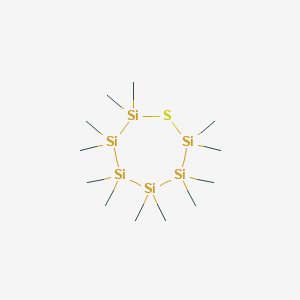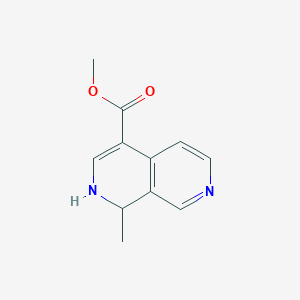
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . For instance, starting from 4-chloro-2,7-dimethyl-1,8-naphthyridine, the compound can be synthesized by stirring with methanolic potassium hydroxide at room temperature . Another approach involves the use of multicomponent reactions, cycloaddition reactions, and microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide in dioxane to form corresponding aldehydes.
Reduction: Sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and methanolic potassium hydroxide for substitution reactions . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . For example, it may interfere with DNA synthesis or enzyme activity, thereby exerting its anticancer or antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 2-methyl-1,6-naphthyridine and 4-hydroxy-7-methyl-1,8-naphthyridine .
Uniqueness
What sets methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate apart is its unique structural features and reactivity profile. Its specific substitution pattern and functional groups make it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
112561-61-2 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 1-methyl-1,2-dihydro-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-12-4-3-8(9)10(6-13-7)11(14)15-2/h3-7,13H,1-2H3 |
InChI-Schlüssel |
PHLWOYREDQCDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CN=C2)C(=CN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
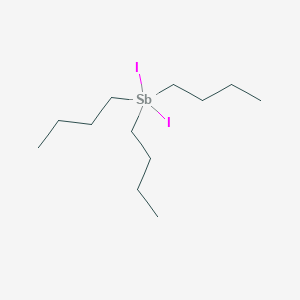
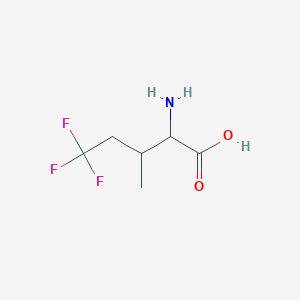

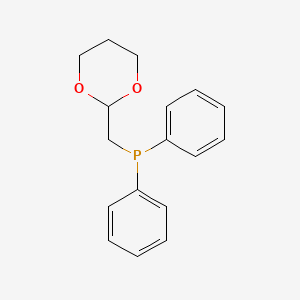
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
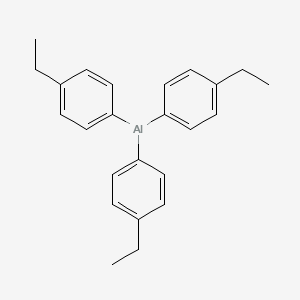
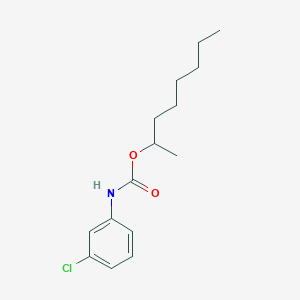
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
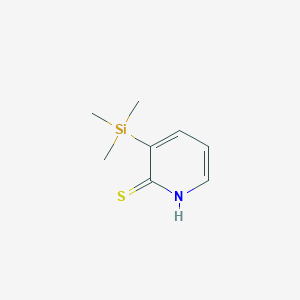
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
